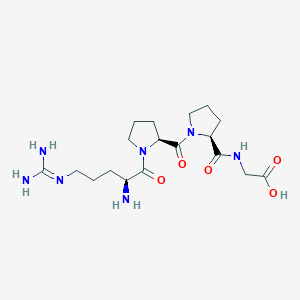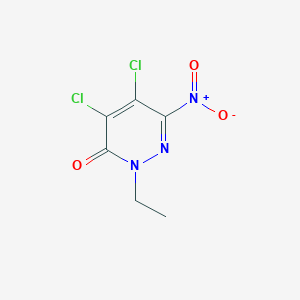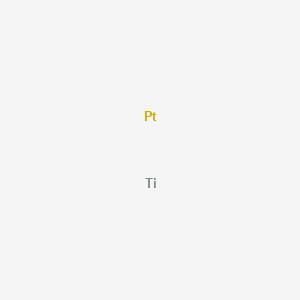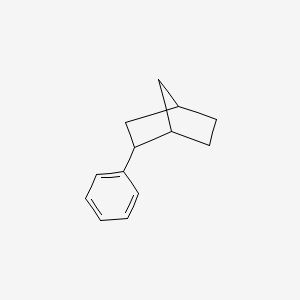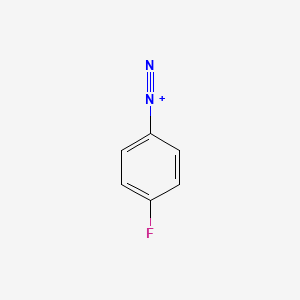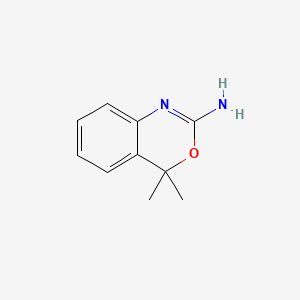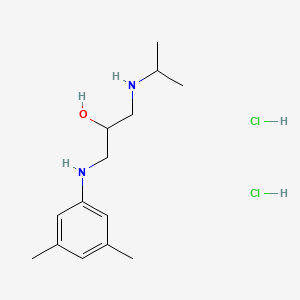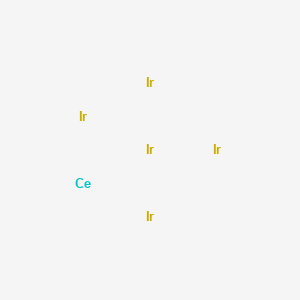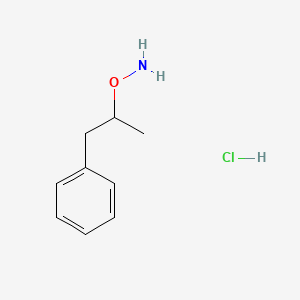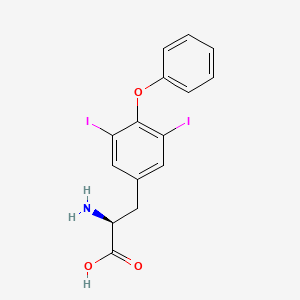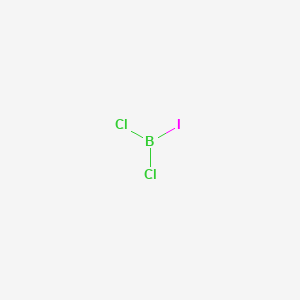
Indium--ruthenium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium-ruthenium (3/1) is a binary alloy composed of indium and ruthenium in a 3:1 atomic ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, electronics, and materials science. Indium and ruthenium are both transition metals, with indium being known for its malleability and low melting point, while ruthenium is recognized for its hardness and high melting point.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of indium-ruthenium (3/1) can be achieved through several synthetic routes. One common method involves the co-reduction of indium and ruthenium salts in the presence of a reducing agent such as hydrogen gas. The reaction typically occurs at elevated temperatures and under an inert atmosphere to prevent oxidation. Another approach involves the mechanical alloying of indium and ruthenium powders, followed by annealing at high temperatures to achieve homogeneity.
Industrial Production Methods: In industrial settings, the production of indium-ruthenium (3/1) often involves the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the alloy, making them suitable for large-scale production. Additionally, the use of nanotechnology has enabled the development of indium-ruthenium nanoparticles with enhanced catalytic properties.
Analyse Des Réactions Chimiques
Types of Reactions: Indium-ruthenium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The alloy’s reactivity is influenced by the presence of both indium and ruthenium, which can participate in different types of chemical processes.
Common Reagents and Conditions: Common reagents used in reactions involving indium-ruthenium (3/1) include halogens, acids, and bases. For example, the alloy can react with halogens to form halide compounds, or with acids to produce indium and ruthenium salts. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from reactions involving indium-ruthenium (3/1) depend on the specific reagents and conditions used. For instance, oxidation reactions may yield indium oxide and ruthenium oxide, while reduction reactions could produce elemental indium and ruthenium.
Applications De Recherche Scientifique
Indium-ruthenium (3/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and dehydrogenation processes. In biology and medicine, indium-ruthenium complexes have shown potential as anticancer agents and imaging agents due to their ability to interact with biological molecules. In industry, the alloy is used in the production of advanced materials, such as high-performance coatings and electronic components.
Mécanisme D'action
The mechanism by which indium-ruthenium (3/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalytic applications, the alloy’s activity is attributed to the synergistic interaction between indium and ruthenium atoms, which enhances the overall catalytic performance. In biological applications, indium-ruthenium complexes can interact with cellular components, such as DNA and proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Indium-ruthenium (3/1) can be compared with other similar compounds, such as indium-palladium and ruthenium-platinum alloys. While these compounds share some similarities in terms of their catalytic properties, indium-ruthenium (3/1) is unique due to its specific atomic ratio and the distinct properties of indium and ruthenium. For example, indium-ruthenium (3/1) exhibits higher thermal stability and catalytic activity compared to indium-palladium alloys, making it more suitable for high-temperature applications.
List of Similar Compounds:- Indium-palladium (3/1)
- Ruthenium-platinum (3/1)
- Indium-rhodium (3/1)
- Ruthenium-iridium (3/1)
Propriétés
Numéro CAS |
12030-31-8 |
|---|---|
Formule moléculaire |
In3Ru |
Poids moléculaire |
445.5 g/mol |
InChI |
InChI=1S/3In.Ru |
Clé InChI |
WGDLYKUYDQQMFT-UHFFFAOYSA-N |
SMILES canonique |
[Ru].[In].[In].[In] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



